2-Chloro-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine
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Overview
Description
Synthesis Analysis
While the specific synthesis process for “2-Chloro-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine” is not available, pyrimidine derivatives have been synthesized through various methods . For instance, 2-Chloropyrimidine was used in the synthesis of novel bis (2- (pyrimidin-2-yl)ethoxy)alkanes .
Scientific Research Applications
Antimicrobial Applications
Research demonstrates the synthesis of novel compounds incorporating the phenylsulfonyl moiety, showing significant antimicrobial activities. For instance, a study on the synthesis and antimicrobial evaluation of novel pyrazolopyrimidines incorporated with mono- and diphenylsulfonyl groups revealed that certain derivatives exhibited antimicrobial activity exceeding that of the reference drug, with derivatives containing one sulfone group being more effective against bacteria and fungi than those containing two sulfone groups (Alsaedi, Farghaly, & Shaaban, 2019).
Antitumor and Antifolate Activities
Another significant application is in the design and synthesis of classical and nonclassical 2,4-diamino-5-ethylpyrrolo[2,3-d]pyrimidines as antifolates, serving as dihydrofolate reductase (DHFR) inhibitors and antitumor agents. The classical compound showed excellent inhibition of human DHFR and the growth of several tumor cells in culture (Gangjee et al., 2007).
Herbicidal Activity
Research into the herbicidal activity of pyrimidine derivatives has shown that compounds such as 2-chloro-4-(4-methyl phenylsulfonylamino) pyrimidine exhibit good activities against certain plants, indicating potential applications in agricultural chemistry (Gong-chun, 2011).
Chemical Reactions and Synthesis
The compound has also been studied for its role in various chemical reactions, such as chemoselective reactions with amines, indicating its versatility in synthetic chemistry. For example, chemoselective SNAr reactions of related electrophiles with amines and their derivatives have been described, showing the compound's utility in selective displacement reactions (Baiazitov et al., 2013).
Mechanism of Action
Target of Action
Pyrimidine derivatives are known to interact with a variety of biological targets, including enzymes and receptors .
Mode of Action
Pyrimidine derivatives are known to undergo various chemical reactions, including nucleophilic substitution . In these reactions, the pyrimidine ring acts as an electrophile, reacting with nucleophiles in the environment .
Biochemical Pathways
Pyrimidine derivatives are known to be involved in a variety of biochemical processes, including the synthesis of dna and rna .
Result of Action
Pyrimidine derivatives are known to have a wide range of biological activities, including antibacterial, antiviral, and anti-inflammatory effects .
Action Environment
The action, efficacy, and stability of 2-Chloro-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine can be influenced by various environmental factors. These can include pH, temperature, and the presence of other molecules in the environment. For example, the rate of nucleophilic substitution reactions can be influenced by the polarity of the solvent and the strength of the nucleophile .
Properties
IUPAC Name |
7-(benzenesulfonyl)-2-chloropyrrolo[2,3-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClN3O2S/c13-12-14-8-9-6-7-16(11(9)15-12)19(17,18)10-4-2-1-3-5-10/h1-8H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYRRQMRXAJDTQX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N2C=CC3=CN=C(N=C32)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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